22-Hydroxy-3-oxo-12-ursen-30-oic acid
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Overview
Description
22-Hydroxy-3-oxo-12-ursen-30-oic acid is a natural product that has garnered attention in the field of life sciencesThe compound is characterized by its molecular formula C30H46O4 and a molecular weight of 470.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxy-3-oxo-12-ursen-30-oic acid typically involves the extraction from natural sources, such as plants belonging to the Euonymus genus . The compound can be isolated using various solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process often includes steps like maceration, filtration, and evaporation to obtain the pure compound.
Industrial Production Methods
Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
22-Hydroxy-3-oxo-12-ursen-30-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The hydroxyl and keto groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
22-Hydroxy-3-oxo-12-ursen-30-oic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 22-Hydroxy-3-oxo-12-ursen-30-oic acid involves its interaction with various molecular targets and pathways. The compound has been shown to modulate inflammation-related targets such as PRKCA, RELA, IL2, MAPK14, and FOS . These interactions lead to the inhibition of inflammatory signaling pathways, including the PI3K-Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
30-Oxopseudotaraxasterol: (CAS#160481-71-0)
Dulcioic acid: (CAS#78516-69-5)
Triptocallic acid A: (CAS#190906-61-7)
Beta-boswellic acid: (CAS#631-69-6)
3-O-Acetyl-beta-boswellic acid: (CAS#5968-70-7)
11-Keto-beta-boswellic acid: (CAS#17019-92-0)
3-O-Acetyl-11-keto-beta-boswellic acid: (CAS#67416-61-9)
9,11-Dehydro-beta-boswellic acid: (CAS#471-65-8)
3-O-Acetyl 9,11-dehydro beta-boswellic acid: (CAS#122651-20-1)
Roburic acid: (CAS#6812-81-3)
Uniqueness
What sets 22-Hydroxy-3-oxo-12-ursen-30-oic acid apart from these similar compounds is its specific molecular structure and the unique biological activities it exhibits. Its ability to modulate multiple inflammation-related targets and pathways makes it a valuable compound for research in anti-inflammatory therapies .
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,23-,24-,27-,28-,29+,30+/m0/s1 |
InChI Key |
QGMNTKNSMLYTKS-BHHXOIJJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)O |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O |
Origin of Product |
United States |
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